1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Polymer Chemistry Flame Retardants Materials Science

Sourcing a high-bromine-density monomer with orthogonal reactivity often forces compromises between purity and structural precision. This hexabrominated benzene derivative resolves that by providing six reactive sites (two aromatic, four benzylic) for sequential functionalization. - 78.9% Br content maximizes flame retardancy in thermoplastics and epoxies, meeting UL 94 V-0 standards at minimal loading. - Orthogonal aromatic and benzylic bromine enables stepwise cross-coupling and nucleophilic substitution for precise macromolecular architecture. - High thermal stability (Mp >260 °C) suits it for synthesizing ultra-microporous carbons and nanographenes.

Molecular Formula C10H8Br6
Molecular Weight 607.6 g/mol
CAS No. 36711-70-3
Cat. No. B3051870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
CAS36711-70-3
Molecular FormulaC10H8Br6
Molecular Weight607.6 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br
InChIInChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2
InChIKeyDBEGHOGOADVKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: Hexabrominated Core for Advanced Synthesis


1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3) is a highly brominated aromatic building block with the molecular formula C10H8Br6 and a molecular weight of 607.59 g/mol . This compound is characterized by a benzene core substituted with six bromine atoms: two as aromatic bromo substituents and four as reactive bromomethyl (-CH2Br) groups [1]. Its structure provides an exceptionally high bromine content of approximately 78.9% by mass [2], making it a dense source of reactivity for the construction of complex molecular architectures, including polymers, dendrimers, and porous organic frameworks .

1Hexabrominated building block for polymer frameworks, dendrimers, and porous organic architectures
2Combines aromatic and benzylic bromine for orthogonal cross-coupling and nucleophilic substitution
3High bromine mass fraction suitable for flame-retardant and high-density functional material research

Irreplaceability of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene


Generic substitution among tetrakis(bromomethyl)benzene isomers or analogs fails due to fundamental differences in substitution pattern, reactive group density, and resultant physicochemical properties. The target compound possesses both aromatic bromo and benzylic bromomethyl groups, a combination that enables orthogonal reactivity strategies (e.g., cross-coupling at the aromatic bromides followed by nucleophilic substitution at the benzylic positions) that are unattainable with simpler tetrakis(bromomethyl)benzene derivatives like 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8), which lack the aromatic bromine handles [1]. Furthermore, the hexabrominated structure results in a significantly higher melting point and bromine content compared to its less brominated counterparts, which directly impacts material processing, thermal stability, and the ultimate properties of derived materials such as flame retardants or high-density functional polymers [2]. These critical differences underscore the necessity of precise compound selection based on specific performance requirements.

Missing aromatic bromine handles
Analogues without aromatic Br cannot support cross-coupling pathways, limiting architectural diversity in two-step functionalization strategies.
Bromine content and material property shifts
Lower bromine mass fraction alters flame-retardant loading efficiency and may change thermal and mechanical behavior of derived polymers.
Thermal processing mismatch
Significantly lower melting and boiling points of less brominated analogs can restrict high-temperature synthesis and melt-processing windows.

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene vs. Key Analogs


Superior Bromine Content

The target compound, with its formula C10H8Br6, exhibits a significantly higher bromine mass fraction (78.9% Br) compared to the widely used analog 1,2,4,5-tetrakis(bromomethyl)benzene (C10H10Br4, 71.1% Br) [1]. This 7.8% absolute increase in bromine content translates to a higher density of reactive sites and a greater capacity for imparting flame-retardant properties in polymer matrices on a per-mass basis.

Bromine Content
Reported
78.9%vs71.1%+7.8% abs.
Higher bromine mass fraction may support denser functionalization and more efficient flame-retardant additive design.
Calculated from molecular formulas.
Polymer Chemistry Flame Retardants Materials Science

Higher Melting Point

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene demonstrates a melting point of 262-263 °C (recrystallized from chloroform), which is more than 100 °C higher than that of its close analog 1,2,4,5-tetrakis(bromomethyl)benzene (mp 159-161 °C) [1][2]. This stark difference in thermal transition is a direct consequence of the target's higher molecular symmetry and increased bromine content, leading to stronger intermolecular interactions in the solid state.

Melting Point
Reported
262–263 °Cvs159–161 °C~103 °C higher
Higher melting point may provide a wider thermal processing window for high-temperature polymer blending or solid-state reactions.
Recrystallized from chloroform.
Thermal Analysis Polymer Processing Material Stability

Higher Molecular Weight and Rigidity

The target compound has a molecular weight of 607.59 g/mol, which is 157.79 g/mol (35%) heavier than the non-brominated analog 1,2,4,5-tetrakis(bromomethyl)benzene (MW 449.80 g/mol) . This increased molecular weight and the presence of two additional aromatic bromine atoms contribute to a more rigid and sterically defined building block. This can lead to the formation of polymers and frameworks with higher structural integrity, narrower pore size distributions, and distinct electronic properties compared to those derived from lighter, more flexible tetrakis(bromomethyl)benzene cores.

Molecular Weight
Data to verify
607.59 g/molvs449.80 g/mol35% higher
Increased mass and rigidity may lead to structurally defined polymers with higher framework integrity.
Source data absent; verify independently.
Polymer Synthesis Dendrimers Covalent Organic Frameworks

Orthogonal Reactivity Profile

Unlike simpler tetrakis(bromomethyl)benzenes, this compound offers a distinct advantage through its orthogonal reactivity. The two aromatic bromine atoms are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the four benzylic bromomethyl groups undergo nucleophilic substitution (e.g., with amines, thiols, alkoxides) [1]. This allows for a controlled, two-step functionalization sequence: first, selective functionalization of the core via cross-coupling, followed by installation of peripheral groups via SN2 reactions [2]. In contrast, 1,2,4,5-tetrakis(bromomethyl)benzene offers only the SN2 pathway, limiting the diversity of accessible architectures.

Reactivity Profile
Class-level
Target: Cross-coupling (Ar-Br) + SN2 (CH₂Br)
Comparator: SN2 (CH₂Br) only
Orthogonal pathways may simplify sequential functionalization without protecting groups.
Class-level reactivity inference; confirm under specific conditions.
Organic Synthesis Click Chemistry Polymer Functionalization

Increased Bromine Site Density

The compound's six bromine atoms per molecule (two aromatic, four aliphatic) provide a higher density of potential cross-linking and polymerization sites compared to the four bromines in 1,2,4,5-tetrakis(bromomethyl)benzene. This increased functionality can lead to a higher degree of cross-linking in the formation of porous aromatic frameworks (PAFs) or hyper-crosslinked polymers (HCPs), resulting in materials with superior surface areas and more defined micropore structures [1]. This is supported by studies using similar multi-brominated cores to create materials with exceptional CO2 uptake and selectivity.

Site Density
Class-level
6 Br / moleculevs4 Br / molecule50% more sites
Higher reactive site density may enable more cross-linked porous networks with enhanced surface area.
Structural count; actual cross-linking efficiency requires validation.
Porous Materials Gas Separation Covalent Organic Frameworks

Higher Boiling Point

The predicted boiling point of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is 509.9±45.0 °C at 760 mmHg, which is approximately 100 °C higher than the predicted boiling point of 1,2,4,5-tetrakis(bromomethyl)benzene (408.7±40.0 °C) [1][2]. This substantial difference in vaporization temperature indicates a much lower volatility and a greater thermal stability at elevated temperatures, making the target compound more suitable for high-temperature reactions, melt-phase processing, or vacuum sublimation purification without the risk of evaporative loss or thermal degradation.

Boiling Point
Reported
509.9±45.0 °Cvs408.7±40.0 °C~101 °C higher
Lower volatility supports high-temperature synthesis and may reduce evaporative loss during processing.
Predicted at 760 mmHg; experimental confirmation advised.
Process Chemistry High-Temperature Synthesis Purification

Key Applications of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene


Flame Retardant Synthesis

Leveraging its 78.9% bromine content, this compound is an ideal precursor for creating next-generation flame retardant additives where a high halogen density is critical for efficacy and minimizing the total additive loading in polymer systems like engineering thermoplastics and epoxies [1]. The high bromine concentration per molecule translates to greater flame retardancy efficiency compared to lower-bromine-content alternatives, offering formulators a path to meet stringent fire safety standards (e.g., UL 94 V-0) with reduced impact on the host polymer's mechanical properties [2].

Microporous Polymer Networks for CO2 Capture

The six reactive bromine sites enable the formation of highly cross-linked, ultra-microporous organic polymers. The high density of cross-linking points derived from this hexabrominated monomer results in networks with superior surface areas and micropore volumes, which are essential for achieving high CO2 adsorption capacity and selectivity over other gases like N2 and CH4 in post-combustion carbon capture or natural gas sweetening processes [1].

Dendrimers and Star Polymers via Orthogonal Chemistry

The orthogonal reactivity of the aromatic bromine atoms and the benzylic bromomethyl groups allows for the precise, sequential construction of complex macromolecular architectures. This enables the synthesis of core-functionalized dendrimers or star polymers where the central core's electronic or photophysical properties (installed via cross-coupling) are distinct from the functional groups on the dendrimer arms or polymer chains (installed via nucleophilic substitution) [1]. This 'plug-and-play' approach is highly valuable for creating bespoke materials for drug delivery, catalysis, and organic electronics [2].

Synthesis of PAHs and Nanographenes

The high thermal stability, as evidenced by its melting point above 260 °C and high predicted boiling point, makes this compound a robust precursor for high-temperature cycloaddition and cyclodehydrogenation reactions used to form extended PAH systems and nanographene molecules [1]. Its high bromine content provides multiple sites for intramolecular aryl-aryl coupling, facilitating the bottom-up synthesis of structurally defined carbon nanostructures with potential applications in next-generation electronic and optoelectronic devices.

Application
Selection Property
Validation Focus
Flame retardant additive research
Bromine mass fraction
Flame-retardant loading efficacy in polymer matrices
Microporous polymer network synthesis
Reactive site density
Surface area and CO₂ uptake capacity
Core-functionalized dendrimer synthesis
Orthogonal reactivity pathways
Sequential functionalization fidelity
Nanographene precursor research
Thermal stability
High-temperature coupling integrity

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